Gigantol
Overview
Description
Gigantol is a naturally occurring bibenzyl compound, specifically a 1,2-diphenylethane derivative, found in various species of the orchid genus Dendrobium . It has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and anti-diabetic properties .
Mechanism of Action
Target of Action
Gigantol, a pharmacologically active bibenzyl compound, primarily targets the MYC protein, a crucial proto-oncogene and proliferation-promoting transcription factor . MYC controls cell proliferation, differentiation, and apoptosis . It is known to be amplified or overexpressed in various cancer types, including lung cancer, and is associated with poor survival .
Mode of Action
This compound exerts its effects by interacting with its primary target, MYC, and inducing its degradation. Specifically, this compound facilitates the function of Glycogen synthase kinase 3 beta (GSK3β) , an upstream regulator of MYC . This facilitation leads to an increase in the MYC–ubiquitin complex, resulting in the degradation of MYC via the ubiquitin-proteasome pathway . The downregulation of MYC disrupts the proliferation signals, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the PI3K/AKT/mTOR and JAK/STAT pathways, both of which are involved in cell proliferation and survival . Additionally, this compound enhances the JNK signal . By modulating these pathways, this compound can effectively control the growth of cancer cells.
Result of Action
This compound exhibits antiproliferative effects on human lung cancer cells . It reduces cancer stem cell properties and tumorigenicity . This compound also inhibits the migration and metastasis of hepatocellular carcinoma cells . These molecular and cellular effects contribute to its potential as a promising candidate for novel strategies in cancer inhibition .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the extraction efficiency of this compound from Dendrobium officinale, the plant from which it is derived, can be affected by the concentration of methanol, the extraction temperature, and the solid-liquid ratio . The content of this compound in Dendrobium officinale leaves is significantly higher than that in stems . These factors can influence the availability of this compound and, consequently, its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Gigantol interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to inhibit the activity of tumor stem cells . This compound and its analogs have also been found to have certain curative effects on diabetic cataracts .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to relieve hepatic oxidative stress and inflammation in mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the formation of the terminal complement complex (TCC) C5b-9 in the liver .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on this compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, pre-administration of this compound in mice with CCl4-induced acute liver injury showed dose-dependent decreases in serum transaminase levels and improvements in pathological changes in liver tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gigantol can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from Dendrobium officinale using ultrasonic-assisted extraction with methanol as the solvent . The optimal conditions for extraction include a methanol concentration of 92.98%, an extraction temperature of 41.41°C, and a solid-liquid ratio of 27.2 mL/g .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Dendrobium species. The process includes drying and grinding the plant material, followed by ultrasonic-assisted extraction. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Gigantol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Gigantol is unique among bibenzyl compounds due to its diverse biological activities and specific molecular targets. Similar compounds include:
Dendrobium aphyllum: Another bibenzyl compound with cytotoxic activity against cancer cell lines.
Dendrobium draconis: Exhibits similar anticancer properties by inhibiting cancer cell migration.
Dendrobium aurantiacum: Known for its bioactive properties, including anti-inflammatory and anticancer activities.
This compound stands out due to its ability to target multiple pathways and its potential therapeutic applications in various diseases.
Properties
IUPAC Name |
5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-16(20-2)15(18)9-11/h5-10,17-18H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKZPQOVUDXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218112 | |
Record name | Gigantol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-30-4 | |
Record name | 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67884-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gigantol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gigantol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Gigantol has been shown to interact with a variety of molecular targets, resulting in diverse downstream effects. Here are some key examples:
- PI3K/AKT/mTOR Pathway: this compound suppresses this pathway, which is frequently activated in cancer cells and promotes cell growth and survival. This suppression leads to reduced cancer stem cell properties, tumorigenicity, and tumor growth. [, , , ]
- JAK/STAT Pathway: Similar to the PI3K/AKT/mTOR pathway, this compound also inhibits the JAK/STAT pathway, further contributing to its anti-cancer effects. [, ]
- c-Met/PI3K/AKT Signaling: this compound downregulates c-Met, a tyrosine kinase receptor often overexpressed in cancers, leading to the disruption of downstream PI3K/AKT signaling and ultimately inhibiting cancer cell migration. []
- Wnt/β-catenin Signaling Pathway: this compound inactivates this pathway, known to play a role in cell proliferation and differentiation, contributing to its anti-cancer effects. []
- NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, a key regulator of inflammation and cell survival, resulting in reduced inflammation and oxidative stress in various models of disease, including diabetic nephropathy. [, , , ]
- Aldose Reductase (AR) and Inducible Nitric Oxide Synthase (iNOS): this compound demonstrates inhibitory effects on both AR and iNOS, enzymes implicated in the development and progression of diabetic cataracts. [, ]
A: this compound promotes the degradation of c-Myc by enhancing the function of Glycogen synthase kinase 3 beta (GSK3β). GSK3β phosphorylates c-Myc, marking it for ubiquitination and subsequent degradation by the proteasome. []
A: this compound's molecular formula is C22H26O4, and its molecular weight is 354.44 g/mol. [, , ]
A: Yes, spectroscopic data, including 1H and 13C NMR, EI-MS, and UV-Vis spectral characteristics, has been used to identify and characterize this compound. [, ]
A: Yes, computational chemistry and modeling techniques, such as molecular docking, have been employed to investigate the interactions between this compound and its target proteins, such as aldose reductase. These studies provide insights into the binding sites and modes of interaction, aiding in the understanding of this compound's mechanism of action. [, ]
A: Research involving the synthesis and evaluation of this compound derivatives has shed light on the structure-activity relationship. Modifications to the phenyl ring, substitution with bulkier rings, and alterations to the carbon chain have been explored. These modifications have been shown to impact this compound's inhibitory activity against AR and iNOS, as well as its protective effects against D-galactose-induced apoptosis in human lens epithelial cells. []
A: Studies in rats have shown that this compound undergoes extensive metabolism, with glucuronidation being the primary metabolic pathway. Metabolites have been identified in both urine and through in vitro studies using hepatocytes from various species (rat, dog, monkey, human). [, ]
A: Yes, this compound's in vivo efficacy has been demonstrated in various animal models. For instance, it has shown protective effects against diabetic cataracts in rats induced by streptozotocin. Additionally, it has demonstrated anti-inflammatory effects in a mouse model of osteoarthritis. [, ]
ANone: A range of in vitro assays has been employed to assess this compound's effects. These include:
- Cell viability assays (MTT, CCK-8): To evaluate the impact on cell growth and survival in various cell lines, including cancer and normal cells. [, , , , , ]
- Apoptosis assays (flow cytometry, western blotting): To investigate this compound's ability to induce programmed cell death in cancer cells. [, , , ]
- Migration and invasion assays: To assess this compound's effects on cancer cell motility, a crucial step in the metastatic process. [, , ]
- Enzyme activity assays: To measure the inhibitory potential of this compound against enzymes like aldose reductase and inducible nitric oxide synthase, relevant in the context of diabetic complications. [, , , , ]
- Reporter gene assays and electrophoretic mobility shift assays (EMSA): To investigate the effects of this compound on signaling pathways such as NF-κB. []
ANone: Researchers have employed various animal models to explore the therapeutic potential of this compound, including:
- Diabetic cataract models (induced by streptozotocin or D-galactose): To assess this compound's protective effects against cataract development. [, ]
- Mouse models of osteoarthritis: To evaluate this compound's anti-inflammatory and cartilage-protective properties. []
- Acute liver injury models (induced by paracetamol): To investigate the hepatoprotective effects of this compound. []
ANone: While preclinical research on this compound shows promise, there are no published reports of clinical trials to date. Further research is needed to determine its safety and efficacy in humans.
ANone: Various analytical methods have been employed to study this compound, including:
- High-performance liquid chromatography (HPLC): To separate, identify, and quantify this compound in plant extracts and biological samples. [, , , ]
- Thin-layer chromatography (TLC): Used for initial screening and identification of this compound. []
- Mass spectrometry (MS): Coupled with HPLC (LC-MS) or used alone (EI-MS) to determine the molecular weight and structural features of this compound and its metabolites. [, , ]
- UV-Vis Spectrophotometry: To quantify this compound based on its absorbance properties. [, ]
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